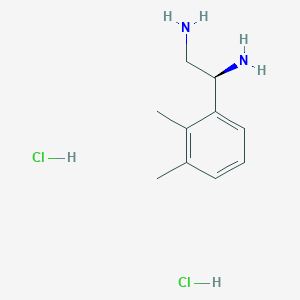
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound. It is characterized by the presence of two amine groups attached to an ethane backbone, with a 2,3-dimethylphenyl substituent. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method involves the reduction of 2,3-dimethylacetophenone using a reducing agent such as sodium borohydride, followed by the introduction of amine groups through reductive amination. The reaction conditions often include solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts or enzymatic methods can also be employed to achieve high enantiomeric purity, which is crucial for pharmaceutical applications.
化学反応の分析
Types of Reactions
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is utilized in various fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme-substrate interactions due to its chiral nature.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes.
作用機序
The mechanism by which (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways, making it useful in drug design and development.
類似化合物との比較
Similar Compounds
- (1S)-1-(2,3-Dimethylphenyl)ethylamine
- (1S)-1-(2,5-Dimethylphenyl)ethanamine
- (1S)-1-(2-Methoxyphenyl)ethylamine
Uniqueness
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific substitution pattern on the phenyl ring and the presence of two amine groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
特性
分子式 |
C10H18Cl2N2 |
|---|---|
分子量 |
237.17 g/mol |
IUPAC名 |
(1S)-1-(2,3-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1 |
InChIキー |
MPSRLUZFHTVYIW-YQFADDPSSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)[C@@H](CN)N)C.Cl.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C(CN)N)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


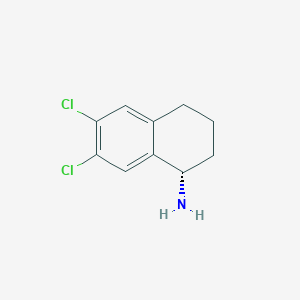
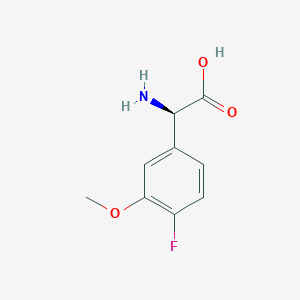
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
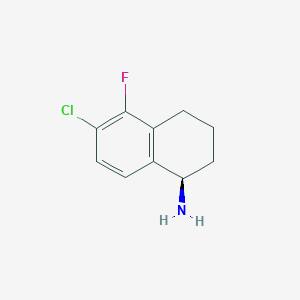
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
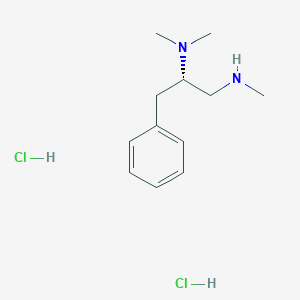
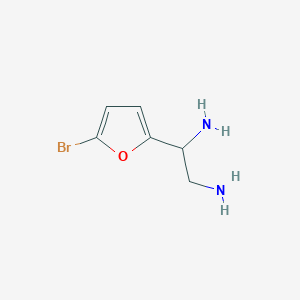
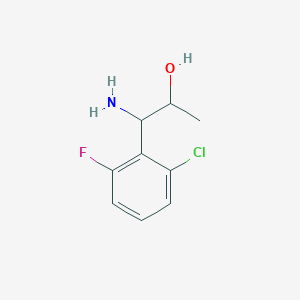
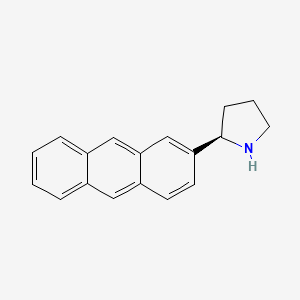
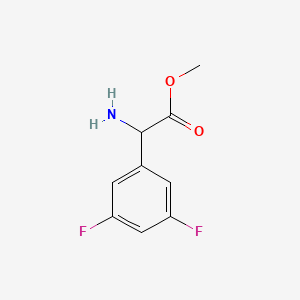
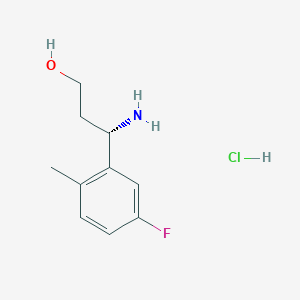
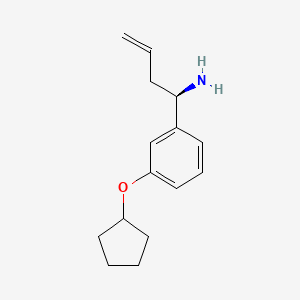
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)
